1-((2,3-dihydrobenzofuran-5-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde
Overview
Description
The compound “1-((2,3-dihydrobenzofuran-5-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde” is a complex organic molecule that contains several functional groups. It has a 2,3-dihydrobenzofuran moiety, a 1,2,3-triazole ring, and an aldehyde group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties.
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the synthesis of the 2,3-dihydrobenzofuran moiety, followed by the introduction of the 1,2,3-triazole ring and the aldehyde group. The exact synthetic route would depend on the starting materials and the specific conditions required for each reaction.Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is likely to be quite complex. The 2,3-dihydrobenzofuran moiety is a fused ring system that contains an oxygen atom, the 1,2,3-triazole ring is a five-membered ring containing two nitrogen atoms, and the aldehyde group contains a carbonyl group. These functional groups are likely to influence the overall shape and electronic structure of the molecule.Chemical Reactions Analysis
The chemical reactions that this compound can undergo would be largely determined by its functional groups. The aldehyde group could undergo reactions such as nucleophilic addition or oxidation. The 1,2,3-triazole ring might participate in click reactions, a type of cycloaddition reaction. The 2,3-dihydrobenzofuran moiety could undergo electrophilic aromatic substitution reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar aldehyde group and the heterocyclic rings could influence its solubility, boiling point, and melting point. The exact properties would need to be determined experimentally.Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of related dibenzofuran carboxaldehydes has been explored, with the aim of using these compounds in the synthesis of novel β-phenylethylamines and NBOMe derivatives for biological evaluation. Techniques such as formylation and NMR spectroscopy play crucial roles in these syntheses, highlighting the chemical versatility and reactivity of dibenzofuran derivatives (Yempala & Cassels, 2017).
Applications in Organic Synthesis
Research on 1,2,4-triazole derivatives showcases their potential in organic synthesis, including the preparation of compounds with antimicrobial properties. This involves complex reactions, such as Vilsmeier–Haack formylation, to yield compounds with significant biological activity (Bhat et al., 2016). Similarly, the exploration of stable carbenes derived from triazoles for catalyzing benzoin-type condensations of formaldehyde illustrates the utility of triazole derivatives in facilitating organic transformations (Teles et al., 1996).
Novel Antimicrobial Agents
The synthesis of triazolyl pyrazole derivatives has been pursued for their potential as antimicrobial agents, demonstrating the broad applicability of triazole compounds in the development of new therapeutics. These compounds were evaluated for their in vitro antibacterial and antifungal activities, revealing a spectrum of antimicrobial efficacy (Bektaş et al., 2007).
Nonlinear Optical Properties
Investigations into the nonlinear optical properties of heterocyclic triazol-5-one derivatives underscore the potential of these compounds in materials science. Through detailed theoretical and experimental analyses, these studies provide insights into the electronic and optical characteristics of triazole-based compounds, highlighting their relevance in the development of new materials with desirable electronic properties (Beytur & Avinca, 2021).
Safety And Hazards
Without specific information, it’s difficult to predict the safety and hazards associated with this compound. As with any chemical, appropriate safety precautions should be taken when handling it, including the use of personal protective equipment and proper ventilation.
Future Directions
The study of complex organic molecules like “1-((2,3-dihydrobenzofuran-5-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde” is a vibrant field of research. Future work could include the synthesis and characterization of this compound, the investigation of its chemical reactivity, and the exploration of its potential biological activity.
Please note that this is a general analysis based on the structure of the compound. For a more detailed and accurate analysis, experimental data and further research would be needed.
properties
IUPAC Name |
1-(2,3-dihydro-1-benzofuran-5-ylmethyl)triazole-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O2/c16-8-11-7-15(14-13-11)6-9-1-2-12-10(5-9)3-4-17-12/h1-2,5,7-8H,3-4,6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FNDOECLBOVQPDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)CN3C=C(N=N3)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((2,3-dihydrobenzofuran-5-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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